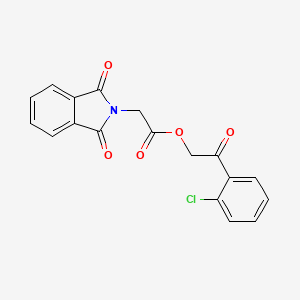
2-(2-chlorophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Vue d'ensemble
Description
2-(2-chlorophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CDDO-Im and has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
CDDO-Im has been extensively studied for its potential applications in various fields of science. One of the most promising applications of CDDO-Im is in the treatment of cancer. CDDO-Im has been shown to have potent anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
CDDO-Im has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells, and suppress the activation of inflammatory signaling pathways. These properties make CDDO-Im a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In addition to its anticancer and anti-inflammatory properties, CDDO-Im has also been shown to have potent antioxidant properties. It can scavenge free radicals, reduce oxidative stress, and protect cells from oxidative damage. This makes CDDO-Im a potential therapeutic agent for diseases associated with oxidative stress such as neurodegenerative diseases, cardiovascular diseases, and diabetes.
Mécanisme D'action
The mechanism of action of CDDO-Im is complex and involves multiple pathways. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant and detoxification responses. This pathway regulates the expression of genes involved in antioxidant defense, xenobiotic metabolism, and anti-inflammatory responses.
CDDO-Im has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This pathway regulates the expression of genes involved in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, CDDO-Im can reduce inflammation and immune cell infiltration.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. It can also reduce inflammation, oxidative stress, and immune cell infiltration in various tissues. In addition, CDDO-Im has been shown to improve glucose metabolism, reduce blood pressure, and improve lipid profiles in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDDO-Im for lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, which reduces the risk of toxicity and side effects. In addition, CDDO-Im has been shown to be stable in various experimental conditions, which makes it a reliable tool for scientific research.
One of the limitations of CDDO-Im for lab experiments is its high cost. CDDO-Im is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, CDDO-Im has been shown to have low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of CDDO-Im. One direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. CDDO-Im has been shown to improve glucose metabolism and lipid profiles in animal models of these diseases, and further studies are needed to determine its potential therapeutic benefits.
Another direction is to explore the potential of CDDO-Im as an adjuvant therapy for cancer treatment. CDDO-Im has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and further studies are needed to determine its potential clinical benefits.
Finally, there is a need to explore the safety and toxicity of CDDO-Im in humans. While CDDO-Im has been shown to be safe in animal models, further studies are needed to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as CDDO-Im, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CDDO-Im has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, and has shown promising results in various experimental setups. Further studies are needed to determine its potential clinical benefits and safety in humans.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c19-14-8-4-3-7-13(14)15(21)10-25-16(22)9-20-17(23)11-5-1-2-6-12(11)18(20)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLORIMEGBZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B3529683.png)

![2-({[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B3529693.png)
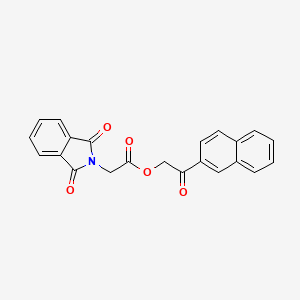
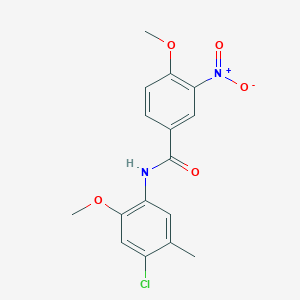
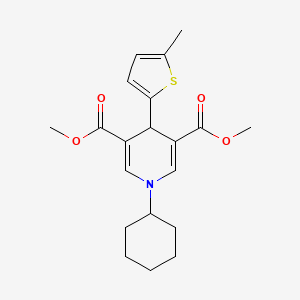
![2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3529725.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B3529737.png)
![2-chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3529745.png)
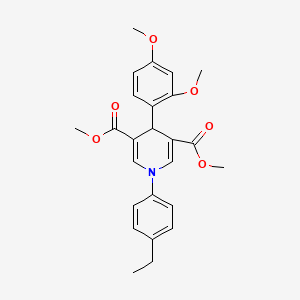

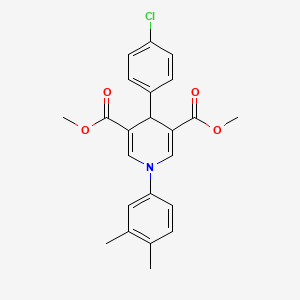
![2-(2-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B3529774.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3529777.png)